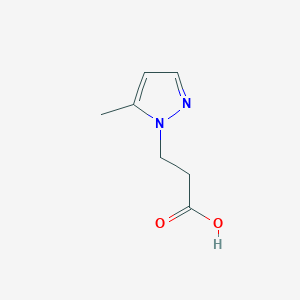

3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Übersicht

Beschreibung

3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a propanoic acid moiety at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Methylation: The pyrazole ring is then methylated at the 5-position using methyl iodide in the presence of a base like potassium carbonate.

Introduction of the Propanoic Acid Group: The final step involves the alkylation of the pyrazole nitrogen with a suitable halide, such as 3-bromopropanoic acid, under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: this compound can be oxidized to 3-(5-carboxy-1H-pyrazol-1-yl)propanoic acid.

Reduction: Reduction yields 3-(5-methyl-1H-pyrazol-1-yl)propanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.

Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Biomarker Development: Used in the development of labeled compounds for tracing metabolic pathways.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Diagnostic Tools: Utilized in the synthesis of diagnostic agents for imaging and disease detection.

Industry:

Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Agriculture: Explored as a component in agrochemicals for pest control.

Wirkmechanismus

The mechanism by which 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects depends on its application:

Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Ligand Activity: As a ligand, it can coordinate with metal ions, forming complexes that catalyze specific reactions.

Molecular Targets and Pathways:

Enzymes: Targets include various hydrolases and oxidoreductases.

Receptors: May interact with G-protein coupled receptors or ion channels in biological systems.

Vergleich Mit ähnlichen Verbindungen

3-(5-Methyl-1H-pyrazol-3-yl)propanoic acid: Differing in the position of the propanoic acid group.

3-(5-Ethyl-1H-pyrazol-1-yl)propanoic acid: Featuring an ethyl group instead of a methyl group.

Uniqueness:

Structural Specificity: The specific positioning of the methyl and propanoic acid groups in 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid imparts unique reactivity and binding properties.

Functional Versatility: The compound’s ability to undergo various chemical reactions and form complexes with metals makes it a versatile tool in research and industry.

Biologische Aktivität

3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its therapeutic potential.

This compound has the molecular formula and a molecular weight of approximately 154.17 g/mol. It is characterized by the presence of a pyrazole ring, which is known to impart various biological activities to compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole with propanoic acid derivatives under controlled conditions. Various methods have been explored, including:

- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the pyrazole ring.

- Solvent Selection : Common solvents include ethanol and methanol, which aid in achieving higher yields and purities.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.025 mg/mL |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For example, a compound structurally related to this compound demonstrated significant anticancer activity by inhibiting protein-protein interactions crucial for tumor growth . The compound was shown to induce apoptosis in cancer cells, particularly in HER2-positive gastric cancer models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including those related to this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole structure can enhance bioactivity .

- Cancer Therapeutics : Another investigation focused on a pyrazoline derivative with structural similarities to this compound, revealing its ability to disrupt critical signaling pathways in cancer cells. This study emphasized the compound's potential as a therapeutic agent in resistant cancer types .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2.1 Drug Development

This compound serves as a crucial building block in the synthesis of new drug candidates targeting neurological and inflammatory pathways. Its unique structure allows it to interact with various biological targets, potentially modulating pain and inflammation responses .

2.2 Biological Activity

Research indicates that this compound exhibits significant biological activity. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for further pharmacological studies.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of derivatives of this compound in animal models of inflammation. Results showed a marked reduction in inflammatory markers, suggesting potential therapeutic use in treating inflammatory diseases .

Interaction with Biological Targets

The compound's interaction with various receptors and enzymes is critical for understanding its mechanism of action:

| Target | Interaction Type | Effect |

|---|---|---|

| Cyclooxygenase (COX) | Inhibition | Reduced prostaglandin synthesis |

| Nuclear factor kappa B (NF-kB) | Modulation | Decreased inflammatory cytokine release |

| Neuronal receptors | Competitive inhibition | Altered neurotransmitter signaling |

Materials Science Applications

4.1 Synthesis of Novel Materials

This compound is utilized in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for advanced material applications.

Case Study: Polymer Composites

Research demonstrated that incorporating this compound into polymer matrices enhanced their mechanical properties and thermal stability, making them suitable for applications in electronics and aerospace .

Eigenschaften

IUPAC Name |

3-(5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWPEIKOPXXROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355675 | |

| Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

180741-46-2 | |

| Record name | 5-Methyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.